5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.21 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by carboxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its antiproliferative and cytotoxic activities against various cancer cell lines.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action of 5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is not well-documented. like other quinoline derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H14BrNO2 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
5-bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H14BrNO2/c1-10-8-11(2)17-15(16(10)19)13(18(21)22)9-14(20-17)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22) |
InChI Key |
BZANGUCAQOPJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Br)C |
Origin of Product |
United States |
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